N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
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Description
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a useful research compound. Its molecular formula is C23H15BrClNO4 and its molecular weight is 484.73. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 (Sodium-Glucose Linked Transporter 2) is a protein that facilitates glucose reabsorption in the kidney. Inhibitors of SGLT2 are used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .
Biochemical Pathways
The compound is involved in the biochemical pathway related to glucose metabolism. By inhibiting SGLT2, it disrupts the normal reabsorption of glucose in the kidneys. This leads to a decrease in blood glucose levels, which is beneficial for individuals with type 2 diabetes .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels. By inhibiting SGLT2, it allows for the excretion of excess glucose in the urine. This can help to manage blood glucose levels in individuals with type 2 diabetes .
Properties
IUPAC Name |
N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrClNO4/c1-29-17-4-2-3-14(11-17)23(28)26-20-18-12-15(24)7-10-19(18)30-22(20)21(27)13-5-8-16(25)9-6-13/h2-12H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNHBGAQMHJICG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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